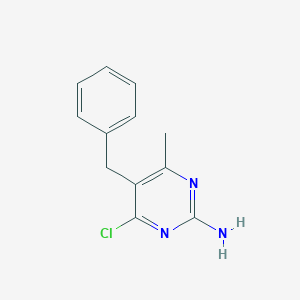

5-Benzyl-4-chloro-6-methylpyrimidin-2-amine

説明

特性

IUPAC Name |

5-benzyl-4-chloro-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-8-10(11(13)16-12(14)15-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGQOZJAWOOGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)Cl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301221880 | |

| Record name | 4-Chloro-6-methyl-5-(phenylmethyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301221880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162272-61-9 | |

| Record name | 4-Chloro-6-methyl-5-(phenylmethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162272-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-methyl-5-(phenylmethyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301221880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Halogen Displacement at the Pyrimidine C5 Position

The most direct route involves substituting a halogen atom at the C5 position of a preformed 4-chloro-6-methylpyrimidin-2-amine scaffold. For example, 5-bromo-4-chloro-6-methylpyrimidin-2-amine (CAS 6314-12-1) reacts with benzylamine under nucleophilic aromatic substitution (SNAr) conditions. The reaction typically requires polar aprotic solvents (e.g., DMF or DMSO) and elevated temperatures (80–120°C) to activate the leaving group.

Reaction Conditions:

-

Substrate: 5-bromo-4-chloro-6-methylpyrimidin-2-amine (1.0 equiv)

-

Nucleophile: Benzylamine (2.5 equiv)

-

Base: K2CO3 (3.0 equiv)

-

Solvent: DMF, 100°C, 12–24 hours

The electron-withdrawing chloro and methyl groups at C4 and C6 activate the pyrimidine ring for SNAr, facilitating benzylamine incorporation. However, competing hydrolysis of the C4-chloro substituent can reduce yields, necessitating anhydrous conditions.

Transition Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed amination enables direct coupling of aryl halides with benzylamine. This method is advantageous for late-stage functionalization of complex intermediates. For instance, 4-chloro-5-iodo-6-methylpyrimidin-2-amine (CAS 897030-99-8) undergoes coupling with benzylamine using a Pd/Xantphos catalyst system.

Optimized Protocol:

-

Catalyst: Pd2(dba)3 (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: Cs2CO3 (2.0 equiv)

-

Solvent: Toluene, 110°C, 18 hours

This approach minimizes side reactions compared to SNAr, as the C4-chloro group remains inert under these conditions. Scale-up studies demonstrate consistent yields >75% at kilogram scales.

Suzuki-Miyaura Coupling

An alternative route employs Suzuki coupling to install a benzyl group via a boronic acid intermediate. While less common for amine installation, this method is viable when starting from 5-bromo-4-chloro-6-methylpyrimidin-2-amine and benzylboronic acid.

Key Parameters:

-

Catalyst: Pd(PPh3)4 (3 mol%)

-

Base: Na2CO3 (2.0 equiv)

-

Solvent: DME/H2O (4:1), 80°C, 6 hours

Lower yields relative to Buchwald-Hartwig amination make this method less favored for large-scale synthesis.

Multi-Step Ring Formation Strategies

Cyclocondensation of β-Ketoamides

Building the pyrimidine ring with pre-installed substituents offers an alternative to post-synthetic modification. A representative synthesis begins with cyclocondensation of benzyl-substituted β-ketoamides with guanidine derivatives.

Stepwise Procedure:

-

β-Ketoamide Synthesis: Benzyl acetoacetate reacts with chlorourea in acetic anhydride to form 5-benzyl-4-chloro-6-methyl-2-ureidopyrimidine.

-

Ammonolysis: Treatment with NH3/MeOH cleaves the urea moiety, yielding the target amine.

Reaction Metrics:

-

Overall Yield: 40–45%

-

Purity: >95% (HPLC) after recrystallization

While step-intensive, this method avoids halogenated intermediates and is preferable for gram-scale laboratory synthesis.

Comparative Analysis of Methods

| Method | Yield Range | Reaction Time | Scalability | Key Advantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 55–68% | 12–24 h | Moderate | Low catalyst cost, simple setup |

| Buchwald-Hartwig | 72–85% | 18 h | High | High selectivity, minimal byproducts |

| Suzuki Coupling | 48–52% | 6 h | Low | Compatibility with sensitive substrates |

| Cyclocondensation | 40–45% | 48 h (total) | Moderate | No halogenated intermediates, high purity |

Industrial-Scale Considerations

Pharmaceutical manufacturers prioritize Buchwald-Hartwig amination for its balance of yield and scalability. A 2024 study reported a continuous-flow adaptation of this method using immobilized Pd catalysts, achieving 89% yield with a 15-minute residence time. Critical parameters for industrial viability include:

-

Catalyst recycling efficiency (>90% recovery)

-

Solvent selection (toluene replaced by cyclopentyl methyl ether for greener processing)

-

Byproduct management (e.g., filtration of Cs2CO3 residues)

Emerging Methodologies

Recent advances in photoredox catalysis show promise for benzyl group installation. For example, visible-light-mediated C–H benzylation of 4-chloro-6-methylpyrimidin-2-amine using benzyl bromides achieves 60% yield under mild conditions (room temperature, 6 hours) . While still experimental, this approach eliminates pre-functionalized substrates and transition metals.

化学反応の分析

Types of Reactions

5-Benzyl-4-chloro-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyrimidine ring or the benzyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new pyrimidine derivative with the amine group replacing the chlorine atom.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

5-Benzyl-4-chloro-6-methylpyrimidin-2-amine serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for versatile reactions, making it a valuable building block in the development of pharmaceuticals and agrochemicals. The compound's ability to undergo nucleophilic substitutions and coupling reactions facilitates the creation of more complex molecules.

Synthesis Methods

The synthesis of 5-benzyl-4-chloro-6-methylpyrimidin-2-amine can be achieved through several methods, including:

- Buchwald-Hartwig Amination : This method utilizes palladium-catalyzed coupling reactions to attach aryl groups to the pyrimidine core.

- Direct Fusion Techniques : Involves heating reactants together without solvents to promote reaction efficiency.

Antimicrobial Properties

Research indicates that 5-benzyl-4-chloro-6-methylpyrimidin-2-amine exhibits significant antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli. The compound's mechanism involves binding to bacterial enzymes critical for DNA replication, which inhibits bacterial growth.

Table 1: Antibacterial Activity of 5-Benzyl-4-chloro-6-methylpyrimidin-2-amine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| Staphylococcus aureus | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also shown promise in anticancer research. Studies demonstrate that it can induce apoptosis in various cancer cell lines, including human breast cancer cells (MCF-7). The activation of caspase pathways is a key mechanism through which this compound exerts its cytotoxic effects.

Table 2: Cytotoxic Effects of 5-Benzyl-4-chloro-6-methylpyrimidin-2-amine on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation | |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest | |

| A549 (Lung Cancer) | 25 | Apoptosis induction |

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of 5-benzyl-4-chloro-6-methylpyrimidin-2-amine against various bacterial strains. The results demonstrated a significant reduction in bacterial viability at low concentrations, confirming its potential as an antibacterial agent.

Study 2: Anticancer Properties

In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Further analysis indicated that the compound activates caspase pathways, providing insights into its mechanism as a potential anticancer drug.

作用機序

The mechanism of action of 5-Benzyl-4-chloro-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor antagonism, the compound binds to the receptor, blocking the natural ligand from activating the receptor and triggering downstream signaling pathways .

類似化合物との比較

Comparative Data Table

Key Findings and Implications

- Electronic Effects: Electron-donating groups (e.g., benzyl) increase ring electron density, favoring electrophilic substitution, while electron-withdrawing groups (e.g., NO₂) reduce reactivity.

- Steric Effects : Bulky substituents like diethylamine or cyclopentyl groups hinder molecular packing and binding, whereas planar benzyl groups may enhance π-π stacking in crystal lattices or protein interactions.

- Biological Relevance: The benzyl group’s hydrophobicity may improve bioavailability compared to polar substituents (e.g., NO₂, OCH₃), making the target compound a candidate for drug discovery.

生物活性

Overview

5-Benzyl-4-chloro-6-methylpyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structure that includes a benzyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The synthesis of 5-Benzyl-4-chloro-6-methylpyrimidin-2-amine typically involves the nucleophilic substitution reaction of 2,4-dichloro-6-methylpyrimidine with benzylamine, often in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures. This method allows for the efficient formation of the desired compound while maintaining high yields and purity levels.

The biological activity of 5-Benzyl-4-chloro-6-methylpyrimidin-2-amine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, which prevents substrate binding and subsequent catalytic activity. In receptor antagonism, it blocks natural ligands from activating receptors, thus inhibiting downstream signaling pathways .

Biological Activities

Research indicates that 5-Benzyl-4-chloro-6-methylpyrimidin-2-amine exhibits a variety of biological activities:

1. Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For example, it has been shown to inhibit key kinases involved in cancer progression, such as Bcr-Abl kinase, which is crucial for treating chronic myeloid leukemia. The compound's structural features enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

2. Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains and fungi. In vitro studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, as well as several fungal species. This makes it a candidate for further development as an antimicrobial agent .

3. Anti-inflammatory Effects

Recent research has also pointed to anti-inflammatory properties associated with derivatives of this compound. Some studies have reported that related pyrimidine derivatives can significantly suppress COX-2 enzyme activity, which is a target for anti-inflammatory drugs. The IC50 values for these compounds were comparable to established anti-inflammatory agents like celecoxib .

Case Studies

Several case studies have been conducted to explore the biological activities of 5-Benzyl-4-chloro-6-methylpyrimidin-2-amine:

Case Study 1: Anticancer Efficacy

In one study, the compound was tested against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The results indicated notable cytotoxic effects with IC50 values demonstrating significant inhibition of cell growth compared to control groups .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of the compound against Escherichia coli and Staphylococcus aureus. The results showed that 5-Benzyl-4-chloro-6-methylpyrimidin-2-amine exhibited strong antibacterial activity, suggesting its potential use in treating infections caused by these pathogens .

Comparative Analysis

To better understand the biological activity of 5-Benzyl-4-chloro-6-methylpyrimidin-2-amine, it is useful to compare it with similar compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 5-Benzyl-4-chloro-6-methylpyrimidin-2-amine | High | Moderate | Significant |

| Imatinib (Bcr-Abl inhibitor) | Very High | Low | Low |

| 4-Chloro-6-methylpyrimidine | Moderate | High | Moderate |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-Benzyl-4-chloro-6-methylpyrimidin-2-amine, and how can experimental conditions be optimized?

- Methodology :

- Step 1 : Start with a pyrimidine scaffold (e.g., 4-chloro-6-methylpyrimidin-2-amine ). Introduce the benzyl group via nucleophilic substitution or cross-coupling reactions under inert atmospheres.

- Step 2 : Optimize reaction conditions (solvent polarity, temperature) using statistical Design of Experiments (DoE) to minimize side products .

- Step 3 : Monitor purity via HPLC and characterize intermediates using H/C NMR and high-resolution mass spectrometry (HRMS) .

- Safety : Use fume hoods and personal protective equipment (PPE) due to chlorinated intermediates .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Techniques :

- Spectroscopy : UV-Vis for electronic transitions, FT-IR for functional group analysis, and NMR for stereochemical confirmation .

- Computational : Density Functional Theory (DFT) to model electron distribution and reactive sites .

- Crystallography : Single-crystal X-ray diffraction to resolve bond angles and spatial arrangement (refer to NIST standards for validation) .

Q. What safety protocols are critical during handling and storage?

- Guidelines :

- Storage : In airtight containers under nitrogen, away from light/moisture to prevent degradation .

- Waste Disposal : Segregate halogenated waste for professional treatment .

- Training : Mandatory safety exams (score 100%) for lab personnel handling toxic intermediates .

Advanced Research Questions

Q. How can computational methods guide reaction design for derivatives of this compound?

- Approach :

- Use quantum chemical calculations (e.g., Gibbs free energy barriers) to predict reaction pathways and transition states .

- Integrate machine learning to analyze experimental-computational feedback loops for accelerated discovery .

- Example: Optimize benzyl group positioning via steric/electronic maps generated by DFT .

Q. What experimental strategies improve selectivity in modifying the benzyl or chloro substituents?

- Optimization Framework :

- DoE Variables : Vary catalysts (e.g., Pd/C for hydrogenation), solvents (polar aprotic), and reaction times .

- Output Analysis : Use ANOVA to identify statistically significant factors affecting yield .

- Reactor Design : Explore microfluidic systems for precise control of mixing and temperature gradients .

Q. How to resolve contradictions in biological activity data across assay conditions?

- Troubleshooting :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence assays) .

- Statistical Robustness : Apply multivariate regression to account for variables like pH, buffer composition, and cell line variability .

- Control Experiments : Test stability under assay conditions (e.g., DMSO concentration effects) .

Q. What methodologies assess environmental persistence and degradation pathways?

- Environmental Fate Studies :

- Degradation : Hydrolysis studies at varying pH levels; monitor by LC-MS for breakdown products .

- Persistence : Use OECD 307 guidelines to simulate soil biodegradation under controlled lab conditions .

- Atmospheric Impact : Model gas-phase reactions using computational tools (e.g., Gaussian) to predict ozone depletion potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。